molecular formula C12H17NO4 B14577560 3-Aminobenzoic acid--(oxolan-2-yl)methanol (1/1) CAS No. 61157-40-2

3-Aminobenzoic acid--(oxolan-2-yl)methanol (1/1)

Cat. No.: B14577560
CAS No.: 61157-40-2
M. Wt: 239.27 g/mol
InChI Key: DKAKXRDZXGIGLU-UHFFFAOYSA-N
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Description

3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) is an organic compound that combines the structural features of 3-aminobenzoic acid and oxolan-2-ylmethanol. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a tetrahydrofuran ring. It is a white solid that is slightly soluble in water and more soluble in organic solvents like acetone and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) typically involves the reaction of 3-aminobenzoic acid with oxolan-2-ylmethanol under specific conditions. One common method is the esterification reaction, where 3-aminobenzoic acid is reacted with oxolan-2-ylmethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) is unique due to the combination of the aromatic amino acid and the tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61157-40-2

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3-aminobenzoic acid;oxolan-2-ylmethanol

InChI

InChI=1S/C7H7NO2.C5H10O2/c8-6-3-1-2-5(4-6)7(9)10;6-4-5-2-1-3-7-5/h1-4H,8H2,(H,9,10);5-6H,1-4H2

InChI Key

DKAKXRDZXGIGLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CO.C1=CC(=CC(=C1)N)C(=O)O

Origin of Product

United States

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